2-Chloro-1-(2,4-difluorophenyl)propan-1-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4-difluorophenyl)propan-1-one typically involves the chlorination of 1-(2,4-difluorophenyl)propan-1-one. This reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,4-difluorophenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 1-(2,4-difluorophenyl)propan-1-ol.
Oxidation: 2,4-difluorobenzoic acid or other oxidized products.
Scientific Research Applications
2-Chloro-1-(2,4-difluorophenyl)propan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biochemistry: In the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As a precursor in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4-difluorophenyl)propan-1-one involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is primarily due to the presence of the electrophilic carbonyl group and the electron-withdrawing effects of the chlorine and fluorine atoms .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3,4-difluorophenyl)propan-1-one: Similar structure but with different fluorine atom positions.
3-Chloro-1-(2,4-difluorophenyl)propan-1-one: Similar structure but with the chlorine atom on a different carbon.
Uniqueness
2-Chloro-1-(2,4-difluorophenyl)propan-1-one is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it can undergo. The presence of both chlorine and fluorine atoms in specific positions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-1-(2,4-difluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXQWKIKBKUTRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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